2-Amino-3,4-dimethylpentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,4-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFEDCKXLINRKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314900-53-2 | |

| Record name | 2-amino-3,4-dimethylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Asymmetric Synthesis of 2-Amino-3,4-dimethylpentanoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective methodology for the synthesis of 2-Amino-3,4-dimethylpentanoic acid, a non-proteinogenic β-branched α-amino acid. The core of this guide focuses on the diastereoselective alkylation of a chiral glycine enolate equivalent, a powerful strategy for the asymmetric synthesis of complex amino acids. We will delve into the foundational principles of this approach, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure high diastereoselectivity and overall yield. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a practical and scientifically rigorous guide to the synthesis of unique amino acid building blocks.

Introduction: The Significance of β-Branched α-Amino Acids

β-branched α-amino acids are crucial structural motifs in a wide array of biologically active peptides and small molecule therapeutics. Their incorporation into peptide backbones can induce specific secondary structures, such as β-turns, and enhance resistance to enzymatic degradation, thereby improving pharmacokinetic profiles. This compound, with its sterically demanding side chain, presents a unique building block for the design of novel peptidomimetics and therapeutic agents.

The primary challenge in the synthesis of such molecules lies in the stereocontrolled formation of two adjacent chiral centers at the α and β positions. This guide will focus on a well-established and reliable method: the diastereoselective alkylation of a chiral glycine enolate, specifically utilizing a bis-lactim ether derived from a chiral auxiliary, a methodology pioneered by Schöllkopf.[1][2] This approach offers excellent control over the stereochemical outcome of the alkylation reaction.

The Schöllkopf Asymmetric Synthesis: A Mechanistic Overview

The Schöllkopf synthesis is a powerful method for the asymmetric synthesis of α-amino acids.[1] The key to this method is the use of a chiral auxiliary, typically derived from a readily available amino acid like L-valine, to create a rigid cyclic system. This system effectively shields one face of a glycine-derived carbanion, leading to highly diastereoselective alkylation.

The general workflow can be conceptualized as follows:

Caption: General workflow of the Schöllkopf amino acid synthesis.

The chiral auxiliary, in this case derived from L-valine, establishes a stereochemically defined environment. Upon deprotonation, the resulting planar carbanion is shielded from one side by the bulky side chain of the valine auxiliary. Consequently, the incoming electrophile can only approach from the less hindered face, leading to the formation of one diastereomer in high excess.

Experimental Protocol: Synthesis of (2S,3S)-2-Amino-3,4-dimethylpentanoic acid

This protocol is adapted from the general principles of the Schöllkopf synthesis for the specific target molecule.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| L-Valine methyl ester hydrochloride | ≥98% | Commercially Available |

| Glycine methyl ester hydrochloride | ≥98% | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Triethylamine | ≥99% | Commercially Available |

| Trimethyloxonium tetrafluoroborate | ≥95% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Commercially Available |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| 2-Bromo-3-methylbutane | ≥97% | Commercially Available |

| Hydrochloric acid (HCl) | Concentrated | Commercially Available |

| Diethyl ether | ACS Grade | Commercially Available |

| Sodium bicarbonate | ACS Grade | Commercially Available |

| Magnesium sulfate | Anhydrous | Commercially Available |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available |

Step-by-Step Procedure

Step 1: Synthesis of the Bis-Lactim Ether (Schöllkopf Auxiliary)

-

Diketopiperazine Formation: To a solution of L-valine methyl ester hydrochloride (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in anhydrous toluene, add triethylamine (2.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to reflux for 24-48 hours with a Dean-Stark trap to remove methanol and water. The formation of the diketopiperazine will result in a precipitate.

-

Purification: Cool the reaction mixture, filter the solid precipitate, wash with cold toluene and diethyl ether, and dry under vacuum to yield the cyclo(L-Val-Gly) diketopiperazine.

-

Bis-Lactim Ether Formation: Suspend the dried diketopiperazine (1.0 eq) in anhydrous dichloromethane (DCM). Add trimethyloxonium tetrafluoroborate (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure bis-lactim ether.

Step 2: Diastereoselective Alkylation

-

Deprotonation: Dissolve the purified bis-lactim ether (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere. Add n-butyllithium (1.05 eq) dropwise, and stir the resulting deep yellow to orange solution at -78 °C for 30 minutes.

-

Alkylation: To the cooled solution of the lithiated species, add a solution of 2-bromo-3-methylbutane (1.2 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 4-6 hours. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

Step 3: Hydrolysis and Isolation of the Amino Acid

-

Solvent Removal: Remove the THF from the reaction mixture under reduced pressure.

-

Hydrolysis: To the aqueous residue, add 1 M hydrochloric acid and heat the mixture to reflux for 6-8 hours to hydrolyze the bis-lactim ether and the methyl ester.

-

Purification: Cool the reaction mixture to room temperature. The aqueous solution contains the desired amino acid hydrochloride and the chiral auxiliary hydrochloride. The two amino acids can be separated by ion-exchange chromatography.

-

Final Product: The fractions containing the desired product are collected, and the solvent is removed under reduced pressure to yield (2S,3S)-2-Amino-3,4-dimethylpentanoic acid hydrochloride. The free amino acid can be obtained by neutralization.

Data Presentation and Expected Outcomes

| Step | Key Transformation | Typical Yield | Diastereomeric Excess (d.e.) |

| 1 | Bis-Lactim Ether Formation | 70-85% | N/A |

| 2 | Diastereoselective Alkylation | 65-80% | >95% |

| 3 | Hydrolysis and Isolation | 80-90% | >95% |

Visualization of the Synthetic Pathway

Caption: Synthetic pathway for (2S,3S)-2-Amino-3,4-dimethylpentanoic acid.

Trustworthiness and Self-Validation

The protocol described herein is based on a well-established and extensively documented synthetic methodology.[1][2] The stereochemical outcome of the key alkylation step is highly predictable and consistently yields high diastereomeric excess. The progress of the reaction can be reliably monitored using standard analytical techniques such as TLC and NMR spectroscopy. The final product's identity and purity can be unequivocally confirmed by NMR, mass spectrometry, and by comparing its optical rotation to literature values for the enantiomerically pure compound.

Conclusion

The asymmetric synthesis of this compound can be effectively achieved through the diastereoselective alkylation of a chiral bis-lactim ether derived from L-valine. This method provides excellent stereocontrol and delivers the target amino acid in good overall yield. The protocol detailed in this guide offers a reliable and reproducible pathway for accessing this valuable non-proteinogenic amino acid, thereby facilitating its use in drug discovery and the development of novel peptide-based therapeutics.

References

Physicochemical properties of 2-Amino-3,4-dimethylpentanoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3,4-dimethylpentanoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a non-canonical, branched-chain amino acid. As an analogue of isoleucine, this compound serves as a valuable building block in synthetic chemistry and a tool for biochemical research. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the molecule's structural characteristics, physicochemical parameters, and standard analytical methodologies. Due to the limited availability of experimental data in peer-reviewed literature, this guide integrates high-quality computed data from reputable databases with foundational chemical principles. Each property is discussed in the context of its importance in scientific applications, and standard, field-proven experimental protocols for their determination are provided to ensure scientific integrity and reproducibility.

Introduction and Nomenclature

Overview of this compound

This compound is an aliphatic, non-proteinogenic amino acid. Its structure features a pentanoic acid backbone with an amino group at the alpha-position (C2) and two methyl groups at the C3 and C4 positions. This substitution pattern makes it a structural isomer of leucine and isoleucine, and it is sometimes referred to as 4-Methyl-isoleucine.[1][2] The presence of two chiral centers (at C2 and C3) means the molecule can exist as four distinct stereoisomers. The specific stereochemistry is critical for its biological activity and interaction with chiral systems like enzymes and receptors.[2][3]

Significance in Research and Development

Non-canonical amino acids like this compound are of significant interest in medicinal chemistry and chemical biology. Their unique side-chain structures can introduce novel steric and electronic properties into peptides and small molecules. Key applications include:

-

Peptide Modification: Incorporation into peptides can enhance proteolytic stability, modulate conformation, and alter binding affinity to biological targets.

-

Drug Design: It serves as a chiral building block for the synthesis of more complex pharmaceutical compounds.[4]

-

Biochemical Probes: Used in research to study enzyme mechanisms, protein synthesis, and neurotransmitter systems by acting as mimics or inhibitors of natural amino acids.[4]

Structural Identifiers

Accurate identification is paramount for research and regulatory purposes. The key identifiers for the racemic compound and its common stereoisomers are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem CID: 272725[1] |

| CAS Number | 1314900-53-2 (racemate) | ChemicalBook[5] |

| Molecular Formula | C₇H₁₅NO₂ | PubChem CID: 272725[1] |

| Canonical SMILES | CC(C)C(C)C(C(=O)O)N | PubChem CID: 272725[1] |

| InChIKey | VFEDCKXLINRKLV-UHFFFAOYSA-N | PubChem CID: 272725[1] |

| (2S,3S)-Isomer IUPAC | (2S,3S)-2-amino-3,4-dimethylpentanoic acid | PubChem CID: 23647966[2] |

| (2S,3S)-Isomer CAS | 23262-01-3 | PubChem CID: 23647966[2] |

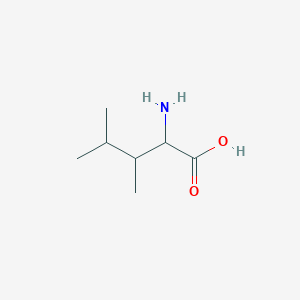

Molecular Structure

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. The following table summarizes the key computed properties for this compound.

| Property | Value | Source / Method |

| Molecular Weight | 145.20 g/mol | PubChem CID: 272725[1] |

| Exact Mass | 145.110278721 Da | PubChem CID: 272725[1] |

| XLogP3 (Predicted) | -1.5 | PubChem CID: 272725[1] |

| Topological Polar Surface Area | 63.3 Ų | PubChem CID: 272725[1] |

| Hydrogen Bond Donors | 2 | PubChem CID: 272725[1] |

| Hydrogen Bond Acceptors | 3 | PubChem CID: 272725[1] |

| pKa (Carboxyl) | ~2-3 (Estimated) | General Amino Acid Chemistry[6][7] |

| pKa (Amine) | ~9-10 (Estimated) | General Amino Acid Chemistry[6][7] |

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug development, governing absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

The computed XLogP3 value for this compound is -1.5 .[1] This negative value indicates that the compound is predominantly hydrophilic , meaning it has a strong preference for aqueous environments over lipid environments. This is expected for an amino acid, which is zwitterionic at physiological pH. Such hydrophilicity suggests that the molecule will have high aqueous solubility but may require active transport mechanisms to cross biological membranes.

This protocol describes the gold-standard method for LogP determination. The core principle is to dissolve the compound in a biphasic system of n-octanol and water, allow it to reach equilibrium, and then measure its concentration in each phase.

Methodology:

-

Preparation:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of high-purity n-octanol and water in a separatory funnel. Shake vigorously for 24 hours and allow the layers to separate completely. This pre-saturation is critical to prevent volume changes during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the aqueous phase at a concentration that is well within the linear range of the analytical method (e.g., HPLC-UV).

-

-

Partitioning:

-

In several replicate vessels (e.g., glass centrifuge tubes with PTFE-lined caps), combine the aqueous stock solution with the pre-saturated n-octanol. The volume ratio (e.g., 1:1, 1:2) should be chosen to ensure measurable concentrations in both phases.

-

Agitate the vessels at a constant temperature (typically 25 °C) on a mechanical shaker. The agitation time must be sufficient to reach equilibrium, which should be determined in preliminary experiments (typically 1-24 hours). Avoid vigorous shaking that can cause emulsification.

-

-

Phase Separation:

-

Centrifuge the vessels to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully sample a precise aliquot from both the aqueous and n-octanol layers.

-

Determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

-

-

Calculation:

-

The partition coefficient, P, is calculated as: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP is the base-10 logarithm of P.

-

Caption: Workflow for LogP determination via the Shake-Flask method.

Acidity and Basicity (pKa)

The pKa values define the ionization state of a molecule at a given pH. For this compound, there are two key ionizable groups: the carboxylic acid (-COOH) and the amino group (-NH₂).

-

Carboxylic Acid pKa: Expected to be in the range of 2-3 . Below this pH, the group is protonated (-COOH); above this pH, it is deprotonated (-COO⁻).

-

Amino Group pKa: Expected to be in the range of 9-10 . Below this pH, the group is protonated (-NH₃⁺); above this pH, it is neutral (-NH₂).

At physiological pH (~7.4), the carboxylic acid will be deprotonated (anionic) and the amino group will be protonated (cationic), resulting in a zwitterion . This dual charge significantly influences solubility, crystal packing, and interaction with biological targets.

This method involves titrating a solution of the amino acid with a strong acid and a strong base while monitoring the pH with a calibrated electrode. The pKa values correspond to the pH at the half-equivalence points.

Methodology:

-

System Setup:

-

Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

-

Use a temperature-controlled vessel to maintain a constant temperature (e.g., 25 °C).

-

Use a micro-burette for precise delivery of the titrant.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound in degassed, deionized water to create a solution of known concentration (e.g., 0.01 M).

-

-

Acidic Titration:

-

Add a known excess of standardized strong acid (e.g., 0.1 M HCl) to the solution to fully protonate both functional groups (-COOH and -NH₃⁺).

-

-

Basal Titration:

-

Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added. The resulting curve will show two inflection points.

-

The first equivalence point (V₁) corresponds to the deprotonation of the carboxylic acid. The pKa₁ is the pH at V₁/2.

-

The second equivalence point (V₂) corresponds to the deprotonation of the amino group. The pKa₂ is the pH at (V₁ + V₂)/2.

-

The isoelectric point (pI) can be calculated as pI = (pKa₁ + pKa₂)/2.

-

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic and Analytical Characterization

Spectroscopic data is essential for structural confirmation and purity assessment. While experimental spectra for this specific compound are not widely published, its features can be reliably predicted from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the branched structure and stereocenters. Key predicted signals include:

-

A doublet for the α-proton (C2-H), coupled to the C3 proton.

-

Multiplets for the C3-H and C4-H protons.

-

Distinct doublets or singlets for the four methyl groups, which may overlap.

-

Broad signals for the amine (-NH₂) and carboxylic acid (-OH) protons, which are exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should show seven distinct signals corresponding to each carbon atom:

-

A signal for the carbonyl carbon (-C=O) in the downfield region (~170-180 ppm).

-

Signals for the α-carbon (C2) and the two carbons bearing methyl groups (C3, C4).

-

Four signals for the methyl carbons in the upfield region.

-

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is a standard method for analyzing amino acids.

-

Expected Ion: The primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 146.1176.[8]

-

Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses, such as the loss of water (H₂O) or the carboxylic acid group (as COOH or HCOOH), which are useful for structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands would include:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H.

-

N-H Stretch: A moderate band around 3000-3300 cm⁻¹ from the amino group.

-

C=O Stretch: A strong, sharp band around 1700-1750 cm⁻¹ from the carbonyl of the carboxylic acid.

-

N-H Bend: A band around 1500-1640 cm⁻¹ corresponding to the amine bending vibration.

Conclusion

This compound is a valuable non-canonical amino acid with significant potential in chemical and pharmaceutical research. This guide has synthesized available computational data and established chemical principles to provide a robust profile of its key physicochemical properties. Its hydrophilic nature (XLogP3 = -1.5) and zwitterionic character at physiological pH are its defining features. While this document provides a strong theoretical and methodological foundation, it is crucial for researchers to perform experimental validation of these properties for any specific application, particularly when dealing with individual stereoisomers. The provided protocols for determining LogP and pKa represent industry-standard methods for generating the high-quality data required for drug development and advanced biochemical studies.

References

- 1. This compound | C7H15NO2 | CID 272725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2S,3S)-2-amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 23647966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3R)-2-amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 23647967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy (2S)-2-Amino-3,4-dimethylpentanoic acid [smolecule.com]

- 5. This compound | 1314900-53-2 [chemicalbook.com]

- 6. (2S,3S)-2-Amino-3-methylpentanoic acid(73-32-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. PubChemLite - this compound (C7H15NO2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Chirality and Stereoisomers of 2-Amino-3,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Stereochemistry in Branched-Chain Amino Acids

In the realm of drug discovery and peptide science, the three-dimensional arrangement of atoms within a molecule is paramount to its biological activity. 2-Amino-3,4-dimethylpentanoic acid, a non-proteinogenic amino acid and an isomer of leucine, presents a fascinating case study in stereoisomerism due to its two chiral centers. The precise control and characterization of these stereocenters are critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth exploration of the stereochemical landscape of this compound, offering both foundational knowledge and practical methodologies for its analysis and separation.

The Stereochemical Landscape of this compound

This compound possesses two stereocenters at the α-carbon (C2) and the β-carbon (C3). According to the 2^n rule, where 'n' is the number of chiral centers, this molecule can exist as four distinct stereoisomers. These stereoisomers comprise two pairs of enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images.

The four stereoisomers are:

-

(2S, 3S)-2-amino-3,4-dimethylpentanoic acid[1]

-

(2R, 3R)-2-amino-3,4-dimethylpentanoic acid

-

(2S, 3R)-2-amino-3,4-dimethylpentanoic acid

-

(2R, 3S)-2-amino-3,4-dimethylpentanoic acid

The relationship between these stereoisomers is visually represented in the following diagram:

Methodologies for Stereoisomer Separation and Analysis

The separation and analysis of the stereoisomers of this compound require specialized techniques that can differentiate between molecules with identical chemical formulas and connectivity but different spatial arrangements.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers and diastereomers. This can be achieved through two primary approaches: direct and indirect separation.

Direct Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

-

Principle: The CSP creates a chiral environment where transient diastereomeric complexes are formed between the stationary phase and the analytes. The differing stability of these complexes for each stereoisomer results in their separation.

-

Common CSPs for Amino Acids:

-

Macrocyclic Glycopeptides: Teicoplanin-based CSPs are particularly effective for the separation of underivatized amino acids.[2] These phases operate under a variety of mobile phase conditions, including reversed-phase, normal-phase, and polar organic modes.

-

Crown Ethers: CSPs based on crown ethers are highly effective for the separation of primary amines, including amino acids.

-

Polysaccharide-based CSPs: While often requiring derivatization of the amino acid, these are widely used for their broad applicability.

-

Indirect Separation: In this approach, the stereoisomers are derivatized with a chiral derivatizing agent (CDA) to form diastereomeric derivatives. These diastereomers can then be separated on a standard achiral HPLC column.[3]

-

Marfey's Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), or Marfey's reagent, is a widely used CDA for the analysis of amino acids.[4][5][6] The reaction of the amino group of the stereoisomers with L-FDAA produces diastereomers that can be readily separated by reversed-phase HPLC.[7] Variants of Marfey's reagent can be employed to enhance the separation of challenging Cβ-epimeric diastereomers.[4][5]

-

Derivatization:

-

To a solution of the this compound stereoisomer mixture (approximately 50 nmol) in 100 µL of 1 M sodium bicarbonate, add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

-

Incubate the reaction mixture at 40°C for 1 hour.

-

Cool the reaction mixture to room temperature and quench the reaction by adding 50 µL of 2 M HCl.

-

Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). A typical gradient might be 10-60% acetonitrile over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 340 nm.

-

The following workflow illustrates the process:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules and can be adapted for the differentiation of stereoisomers.

-

Diastereomer Analysis: Since diastereomers have different physical properties, their NMR spectra will inherently be different, allowing for their individual identification and quantification in a mixture.

-

Enantiomer Analysis using Chiral Solvating Agents (CSAs): Enantiomers have identical NMR spectra under achiral conditions. However, in the presence of a chiral solvating agent, transient diastereomeric complexes are formed, which have distinct NMR spectra.[8][9][10] This results in the splitting of signals for the enantiomers, allowing for their differentiation and the determination of enantiomeric excess.

-

Common CSAs: Chiral acids, alcohols, and macrocycles are often used as CSAs for amino acids.

-

-

Sample Preparation:

-

Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with pH adjustment).

-

Acquire a standard ¹H NMR spectrum.

-

Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-mandelic acid) to the NMR tube.

-

Gently mix the sample and allow it to equilibrate.

-

-

NMR Analysis:

-

Acquire another ¹H NMR spectrum.

-

Compare the spectra before and after the addition of the CSA. Look for the splitting of characteristic signals (e.g., the α-proton or methyl groups) into two sets of peaks, corresponding to the two enantiomers.

-

The ratio of the integrals of the separated signals corresponds to the enantiomeric ratio of the sample.

-

X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a molecule.[11]

-

Principle: This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms.

-

Application: By obtaining a high-quality crystal of a single stereoisomer of this compound, its absolute configuration can be unambiguously determined. This technique was successfully used to confirm the stereocenters in the enantioselective synthesis of a derivative of this compound.[12][13]

Quantitative Data Summary

| Technique | Analyte Form | Principle of Separation/Differentiation | Key Parameters | Application |

| Chiral HPLC (Direct) | Underivatized or Derivatized | Differential interaction with a Chiral Stationary Phase (CSP) | CSP type, mobile phase composition, temperature | Separation and quantification of all stereoisomers |

| Chiral HPLC (Indirect) | Derivatized (e.g., with Marfey's reagent) | Formation of diastereomers with different chromatographic properties | Chiral Derivatizing Agent (CDA), reaction conditions, achiral column properties | Separation and quantification of all stereoisomers |

| NMR Spectroscopy | Underivatized | Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA) | CSA choice, solvent, temperature | Determination of enantiomeric ratio (er) and diastereomeric ratio (dr) |

| X-ray Crystallography | Crystalline solid | Unique diffraction pattern of a single crystal | Crystal quality | Unambiguous determination of absolute stereochemistry |

Conclusion: An Integrated Approach to Stereochemical Control

The robust characterization of this compound stereoisomers necessitates a multi-faceted analytical approach. Chiral HPLC, particularly with derivatization using reagents like Marfey's, offers a reliable method for the routine separation and quantification of all four stereoisomers. NMR spectroscopy with chiral solvating agents provides a powerful tool for the rapid determination of enantiomeric and diastereomeric ratios. For the unequivocal assignment of absolute configuration, single-crystal X-ray crystallography remains the gold standard. By leveraging these techniques in a complementary fashion, researchers and drug development professionals can ensure the stereochemical purity of their compounds, a critical factor in the development of safe and efficacious therapeutics. The enantioselective synthesis of specific stereoisomers, as has been demonstrated for derivatives of this amino acid, further underscores the feasibility of accessing stereochemically pure building blocks for advanced applications.[12][13]

References

- 1. (2S,3S)-2-amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 23647966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 4. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Marfey’s reagent for chiral amino acid analysis: A review | Semantic Scholar [semanticscholar.org]

- 7. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. citedrive.com [citedrive.com]

- 13. researchgate.net [researchgate.net]

Biological significance of non-proteinogenic amino acids

An In-Depth Technical Guide to the Biological Significance of Non-Proteinogenic Amino Acids

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Beyond the Canonical 20

In the central dogma of molecular biology, the narrative is often dominated by the 20 canonical proteinogenic amino acids—the fundamental building blocks of proteins encoded by the universal genetic code. While their importance is undisputed, a vast and structurally diverse world of amino acids exists beyond this select group. These are the non-proteinogenic amino acids (NPAAs), a fascinating class of molecules that are not incorporated into proteins via standard ribosomal translation.[1][2] From mediating neuronal communication to serving as potent defense compounds and forming the backbone of powerful therapeutics, NPAAs play critical and often underappreciated roles across all domains of life.[3][4][5]

This guide, prepared from the perspective of a senior application scientist, is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of these molecules to provide a deeper understanding of their biological significance, the causality behind their mechanisms, and their transformative potential in modern therapeutics. We will explore their diverse functions, delve into the key experimental methodologies used to study and harness them, and provide a forward-looking perspective on their role in the future of medicine and biotechnology.

The World of Non-Proteinogenic Amino Acids: A Functional Overview

NPAAs are found in organisms ranging from bacteria and fungi to plants and animals, where they participate in a myriad of biological processes.[1][3][6] Unlike their proteinogenic cousins, their synthesis is not directly templated by mRNA. Instead, they are often products of secondary metabolism or specialized enzymatic pathways.[3][7] Their structural diversity is immense, encompassing variations in side chains, stereochemistry (e.g., D-amino acids), and backbone structure (e.g., β- or γ-amino acids).[4][8] This structural uniqueness is the key to their diverse biological activities.

| Category of NPAA | Example(s) | Primary Biological Role(s) | Organism(s) of Origin |

| Neurotransmitters | γ-Aminobutyric acid (GABA) | Primary inhibitory neurotransmitter in the mammalian central nervous system.[9][10][11] | Mammals, Plants |

| Metabolic Intermediates | L-Ornithine, L-Citrulline | Key components of the urea cycle for nitrogen waste disposal.[4][12][13] | Animals, various microorganisms |

| Plant Defense & Signaling | L-Canavanine, β-Aminobutyric acid (BABA) | Toxin against herbivores; primes plant immune responses.[14][15][16][17] | Plants (Legumes, various) |

| Components of Natural Products | D-Alanine, Ornithine | Building blocks of non-ribosomal peptides (e.g., antibiotics, toxins).[8][18] | Bacteria, Fungi |

| Pharmacological Agents | Statine, Gabapentin | Enzyme inhibitors, anticonvulsants. | Synthetic / Natural Product-derived |

Key Biological Roles and Mechanistic Insights

The significance of NPAAs is best understood by examining their specific roles in biological systems. Here, we explore several well-characterized examples, focusing on the underlying mechanisms that drive their function.

Neurotransmission: The Calming Effect of GABA

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian brain, responsible for reducing neuronal excitability.[9][10][11] A deficiency in GABA signaling is implicated in numerous neurological and psychiatric conditions, making it a critical target for pharmacotherapy.[9][19]

Mechanism of Action: GABA is synthesized in GABAergic neurons from the proteinogenic amino acid glutamate. Upon release into the synaptic cleft, it binds to postsynaptic GABA receptors (GABA-A and GABA-B).[9] This binding opens ion channels, typically chloride (Cl-) channels, leading to an influx of negatively charged ions. This hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus producing a calming or inhibitory effect.[9][10][11]

Metabolic Regulation: The Urea Cycle Intermediates

L-Ornithine and L-Citrulline are two NPAAs that are indispensable for nitrogen metabolism in mammals through the urea cycle. This pathway converts toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[12][20]

Causality of the Pathway: The cycle is a self-validating system for nitrogen disposal. Ornithine acts as a carrier molecule, initiating the cycle in the mitochondria by reacting with carbamoyl phosphate to form citrulline.[13][20] Citrulline is then transported to the cytoplasm, where it undergoes a series of reactions, eventually leading to the production of arginine. Arginase then cleaves arginine to release urea and regenerate ornithine, which is transported back to the mitochondria to begin another cycle.[20][21] The process ensures that toxic ammonia is efficiently and safely removed.

References

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. cultivatorphytolab.com [cultivatorphytolab.com]

- 4. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 5. omicsonline.org [omicsonline.org]

- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 7. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 9. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. GABA Neurotransmitter :: CSHL DNA Learning Center [dnalc.cshl.edu]

- 12. microbenotes.com [microbenotes.com]

- 13. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The mechanism of L-canavanine cytotoxicity: arginyl tRNA synthetase as a novel target for anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. β-Aminobutyric acid (BABA)-induced resistance in Arabidopsis thaliana: link with iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 18. chem.uzh.ch [chem.uzh.ch]

- 19. What is GABA? | Mental Health America [mhanational.org]

- 20. jove.com [jove.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-3,4-dimethylpentanoic Acid: A Novel Amino Acid Analog for Peptide Drug Discovery

Foreword: The Imperative for Novel Amino Acid Analogs in Modern Therapeutics

In the landscape of contemporary drug discovery, peptides represent a burgeoning class of therapeutics, prized for their high specificity and low off-target toxicity.[1][2] However, their clinical utility is often hampered by inherent limitations, such as poor metabolic stability and limited oral bioavailability.[3] The strategic incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences has emerged as a powerful tool to overcome these hurdles.[4][5] NPAAs offer a vast chemical space to modulate the pharmacokinetic and pharmacodynamic properties of peptide-based drugs, enhancing their stability, potency, and permeability.[1][3] This guide focuses on a particularly promising, yet underexplored NPAA: 2-amino-3,4-dimethylpentanoic acid , a sterically hindered analog of isoleucine, also known as 4-methyl-L-isoleucine. Through this document, we will delve into the synthesis, characterization, and strategic application of this novel building block, providing researchers, scientists, and drug development professionals with a comprehensive technical framework to leverage its potential in creating next-generation peptide therapeutics.

Physicochemical Characteristics of this compound

A thorough understanding of the physicochemical properties of a novel amino acid analog is paramount for its effective application. This compound, with the molecular formula C7H15NO2, possesses a unique structural feature: a gem-dimethyl group at the γ-carbon and an additional methyl group at the β-carbon. This substitution pattern imparts significant steric bulk, which is hypothesized to influence peptide conformation and resistance to enzymatic degradation.

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | PubChem |

| Molecular Weight | 145.20 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Stereoisomers | (2S,3S), (2R,3R), (2S,3R), (2R,3S) | Inferred |

| LogP (predicted) | -1.5 | PubChem |

Table 1: Key Physicochemical Properties of this compound.

Stereoselective Synthesis: A Proposed Pathway

Detailed Experimental Protocol: Asymmetric Synthesis

Objective: To synthesize (2S,3S)-2-amino-3,4-dimethylpentanoic acid with high enantiomeric excess.

Materials:

-

Appropriate chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

-

Acyl chloride corresponding to the desired side chain precursor

-

Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

-

Alkylating agent (e.g., 2,3-dimethyl-1-bromobutane)

-

Reagents for auxiliary cleavage (e.g., Lithium hydroxide, hydrogen peroxide)

-

Anhydrous solvents (THF, diethyl ether)

-

Standard laboratory glassware and purification apparatus (chromatography column)

Procedure:

-

Acylation of Chiral Auxiliary: React the chiral auxiliary with the appropriate acyl chloride in the presence of a base to form the N-acyloxazolidinone.

-

Stereoselective Alkylation:

-

Cool the solution of the N-acyloxazolidinone in anhydrous THF to -78 °C.

-

Slowly add a freshly prepared solution of LDA to deprotonate the α-carbon, forming a chiral enolate.

-

Add the alkylating agent and allow the reaction to proceed at low temperature, gradually warming to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

-

Auxiliary Cleavage:

-

Dissolve the alkylated product in a mixture of THF and water.

-

Add a solution of lithium hydroxide and hydrogen peroxide to cleave the chiral auxiliary.

-

The auxiliary can be recovered and recycled.

-

-

Purification:

-

Purify the resulting amino acid by ion-exchange chromatography or crystallization to obtain the desired stereoisomer.

-

Self-Validation: The enantiomeric excess of the final product should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Comprehensive Characterization Workflow

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound before its use in peptide synthesis.

Detailed Experimental Protocols: Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy [9][10][11][12]

Objective: To elucidate the chemical structure and confirm the connectivity of atoms.

Procedure:

-

Dissolve a small sample (5-10 mg) of the purified amino acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra to identify the chemical shifts and coupling constants of all protons and carbons.

-

Perform 2D NMR experiments (COSY, HSQC) to establish proton-proton and proton-carbon correlations, confirming the dimethylpentanoic acid backbone and the positions of the amino and methyl groups.

B. Mass Spectrometry (MS) [13]

Objective: To determine the exact molecular weight of the synthesized amino acid.

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The observed mass should match the calculated exact mass of C7H15NO2.

C. Chiral High-Performance Liquid Chromatography (HPLC) [14][15][16][17][18]

Objective: To determine the enantiomeric purity of the synthesized amino acid.

Procedure:

-

Select a suitable chiral stationary phase column.

-

Develop a mobile phase system (e.g., a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid) that provides baseline separation of the enantiomers.

-

Inject a solution of the synthesized amino acid and analyze the chromatogram to determine the ratio of the desired enantiomer to any undesired enantiomers.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The true utility of this compound lies in its incorporation into peptide sequences. Due to its significant steric hindrance, modifications to standard solid-phase peptide synthesis (SPPS) protocols are necessary to ensure efficient coupling.[19][20][21][22][23]

Detailed Experimental Protocol: SPPS

Objective: To incorporate Fmoc-protected this compound into a model peptide sequence.

Materials:

-

Fmoc-protected this compound

-

Rink amide resin (or other suitable solid support)

-

Standard Fmoc-protected amino acids

-

Coupling reagents: HATU, HCTU, or COMU

-

Base: Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% piperidine in DMF

-

Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

-

Solvents: DMF, DCM, Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.

-

Coupling of this compound:

-

Pre-activate a solution of Fmoc-2-amino-3,4-dimethylpentanoic acid (3-5 equivalents), a strong coupling agent (e.g., HATU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) to overcome steric hindrance. A double coupling may be necessary.

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Wash: Thoroughly wash the resin with DMF and DCM.

-

Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.

-

Cleavage and Deprotection: Treat the final peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by preparative reverse-phase HPLC.[14][15][16][17][18]

-

Characterization: Confirm the identity and purity of the final peptide by ESI-MS and analytical HPLC.

Biological Evaluation: A Framework for Activity and Safety Assessment

The ultimate goal of incorporating this compound is to enhance the biological properties of a peptide. A systematic approach to evaluating its impact on bioactivity and safety is crucial.

Metabolic Stability Assays

Objective: To assess the resistance of the modified peptide to enzymatic degradation.[24][25][26][27]

Procedure:

-

Incubate the purified peptide with liver microsomes, plasma, or specific proteases (e.g., trypsin, chymotrypsin).

-

Take aliquots at various time points.

-

Quench the enzymatic reaction (e.g., with acetonitrile).

-

Analyze the samples by LC-MS to quantify the amount of intact peptide remaining over time.

-

Calculate the half-life of the peptide under these conditions and compare it to the unmodified parent peptide.

In Vitro Bioactivity Assays

The specific bioactivity assay will depend on the therapeutic target of the peptide. This could include:

-

Receptor Binding Assays: To determine the affinity of the modified peptide for its target receptor.

-

Enzyme Inhibition Assays: To measure the potency of the peptide in inhibiting a target enzyme.

-

Cell-Based Functional Assays: To evaluate the effect of the peptide on cellular signaling pathways or physiological responses.

In Vitro Cytotoxicity Assays

Objective: To determine the potential toxicity of the novel amino acid-containing peptide.[28][29][30][31][32]

Procedure (MTT Assay):

-

Seed cultured cells (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate.

-

After cell attachment, treat the cells with a range of concentrations of the purified peptide.

-

Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Structural Implications: Conformational Constraint and Peptide Design

The steric bulk of this compound is expected to impose significant conformational constraints on the peptide backbone.[33][34][35][36][37] This can be a powerful tool in peptide design for several reasons:

-

Stabilization of Secondary Structures: The restricted rotational freedom around the peptide bonds adjacent to the bulky residue can favor specific secondary structures, such as β-turns or helical conformations.[38][39]

-

Enhanced Receptor Binding: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a receptor can be reduced, potentially leading to higher affinity and selectivity.

-

Improved Proteolytic Resistance: The steric shielding provided by the bulky side chain can hinder the access of proteases to the peptide backbone, contributing to increased metabolic stability.[24][25][26][27]

Conformational Analysis: The precise structural impact of incorporating this amino acid can be elucidated using advanced analytical techniques such as 2D NMR spectroscopy (NOESY, ROESY) to determine inter-proton distances, followed by molecular modeling and dynamics simulations.[40]

Conclusion and Future Directions

This compound represents a valuable, albeit challenging, building block for the design of novel peptide therapeutics. Its inherent steric bulk offers a compelling strategy to enhance metabolic stability and modulate peptide conformation. The synthetic and analytical protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, characterize, and incorporate this novel amino acid into their peptide drug discovery programs. Future research should focus on the systematic evaluation of peptides containing this analog in various biological systems to fully elucidate its potential to create more potent, stable, and effective peptide-based medicines. The continued exploration of such unique non-proteinogenic amino acids will undoubtedly push the boundaries of peptide and peptidomimetic drug design.[41]

References

- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics [ouci.dntb.gov.ua]

- 5. benchchem.com [benchchem.com]

- 6. Asymmetric Synthesis of (2S,3S)- and (2R,3S)-2,3-Diaminobutanoic Acids, Non-Protein Amino-Acid Diastereomers found in a number of Peptide Antibiotics | Department of Chemistry [chem.ox.ac.uk]

- 7. A concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ucj.org.ua [ucj.org.ua]

- 9. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]

- 10. mr.copernicus.org [mr.copernicus.org]

- 11. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 12. NMR-based assignment of isoleucine vs. allo-isoleucine stereochemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. hplc.eu [hplc.eu]

- 17. lcms.cz [lcms.cz]

- 18. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 19. luxembourg-bio.com [luxembourg-bio.com]

- 20. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. books.rsc.org [books.rsc.org]

- 22. benchchem.com [benchchem.com]

- 23. chemistry.du.ac.in [chemistry.du.ac.in]

- 24. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 26. researchgate.net [researchgate.net]

- 27. Extraordinary metabolic stability of peptides containing α-aminoxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. hrcak.srce.hr [hrcak.srce.hr]

- 29. benchchem.com [benchchem.com]

- 30. mdpi.com [mdpi.com]

- 31. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 32. kosheeka.com [kosheeka.com]

- 33. mdpi.com [mdpi.com]

- 34. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 39. Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 40. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 41. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-3,4-dimethylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Amino-3,4-dimethylpentanoic acid. As a non-standard amino acid, understanding its structural features through spectroscopic analysis is crucial for its application in pharmaceutical and biochemical research. This document outlines the theoretical basis and practical considerations for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While experimental data for this specific compound is not widely available, this guide synthesizes information from analogous structures and fundamental spectroscopic principles to provide a robust framework for its characterization.

Introduction: The Significance of this compound

This compound is a non-proteinogenic amino acid, a class of molecules with significant potential in drug design and peptide synthesis. Its unique branched side chain, containing two stereocenters, imparts specific conformational constraints and hydrophobic characteristics. Accurate spectroscopic characterization is the cornerstone of its use, ensuring purity, confirming structure, and enabling its integration into larger molecular frameworks. This guide serves as a practical resource for researchers, providing the foundational knowledge to confidently analyze and interpret the spectroscopic data of this and similar molecules.

The molecular structure of this compound is presented below:

Chemical Structure:

Molecular Formula: C₇H₁₅NO₂[1]

Molecular Weight: 145.20 g/mol [1][2][3]

IUPAC Name: this compound[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide a detailed map of its structure.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (NH₂ and COOH). D₂O is a common choice for amino acids as it can simplify the spectrum by exchanging with the amine and carboxylic acid protons.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).

Expected ¹H NMR Spectrum Analysis:

Due to the chiral centers at C2 and C3, the protons on the side chain may exhibit complex splitting patterns (diastereotopicity). The following table outlines the expected chemical shifts and multiplicities.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (J, Hz) | Justification for Assignment |

| Hα (C2-H) | 3.5 - 4.0 | Doublet (d) | ~4-6 | The α-proton is deshielded by the adjacent amino and carboxyl groups. It will couple to the Hβ proton. |

| Hβ (C3-H) | 1.8 - 2.2 | Multiplet (m) | - | This proton is coupled to Hα, the C3-methyl protons, and the Hγ proton, leading to a complex multiplet. |

| Hγ (C4-H) | 1.5 - 1.9 | Multiplet (m) | - | Coupled to the two C4-methyl groups and the Hβ proton. |

| C3-CH₃ | 0.9 - 1.2 | Doublet (d) | ~6-7 | These methyl protons are coupled to the Hβ proton. |

| C4-(CH₃)₂ | 0.8 - 1.1 | Two Doublets (d) or a Multiplet (m) | ~6-7 | These methyl groups are diastereotopic due to the adjacent chiral center at C3 and will likely appear as two distinct doublets, each coupled to the Hγ proton. |

| NH₂ | Variable (solvent dependent) | Broad singlet (br s) | - | The chemical shift and appearance depend on the solvent, concentration, and temperature. In D₂O, this signal will disappear due to H/D exchange. |

| COOH | Variable (solvent dependent) | Broad singlet (br s) | - | Similar to the amine protons, this signal is solvent-dependent and will exchange in D₂O. |

Workflow for ¹H NMR Analysis:

Caption: Workflow for obtaining and interpreting a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The sample preparation and instrument setup are similar to ¹H NMR. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Expected ¹³C NMR Spectrum Analysis:

| Carbon Assignment | Expected Chemical Shift (ppm) | Justification for Assignment |

| C1 (COOH) | 170 - 180 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| C2 (CH-NH₂) | 55 - 65 | The α-carbon is deshielded by the attached nitrogen and carbonyl group. |

| C3 (CH) | 35 - 45 | Aliphatic methine carbon. |

| C4 (CH) | 30 - 40 | Aliphatic methine carbon. |

| C3-CH₃ | 15 - 25 | Aliphatic methyl carbon. |

| C4-(CH₃)₂ | 10 - 20 | Aliphatic methyl carbons. Due to diastereotopicity, two distinct signals may be observed. |

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the amino, carboxylic acid, and alkyl groups.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected IR Spectrum Analysis:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |

| 3200 - 2800 | O-H stretch | Carboxylic Acid | Very broad and strong, often overlapping with C-H stretches. |

| 3500 - 3300 | N-H stretch | Primary Amine | Two medium intensity bands (symmetric and asymmetric stretches). May be broad. |

| 2960 - 2850 | C-H stretch | Alkyl groups | Strong and sharp absorptions. |

| ~1710 | C=O stretch | Carboxylic Acid | Strong and sharp absorption. |

| 1640 - 1560 | N-H bend | Primary Amine | Medium to strong absorption. |

| 1470 - 1370 | C-H bend | Alkyl groups | Medium intensity absorptions. |

| ~1250 | C-O stretch | Carboxylic Acid | Medium to strong absorption. |

Logical Flow of IR Spectral Interpretation:

Caption: Decision-making process for IR spectrum analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acids, which will likely produce a protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which would result in more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum Analysis (ESI):

-

Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 146.1176.

-

Common Fragments: Even with a soft ionization technique, some fragmentation may occur. Common losses for amino acids include the loss of water (-18) and the loss of the carboxylic acid group (-45).

Expected Fragmentation Pattern (EI):

In electron ionization, the initial molecular ion [M]⁺• at m/z 145.1103 will be formed, followed by fragmentation. The fragmentation of branched alkanes and amino acids follows predictable pathways.[4]

-

Alpha-Cleavage: Cleavage of the Cα-Cβ bond is a common fragmentation pathway for amino acids, leading to the loss of the side chain.

-

Loss of the Carboxyl Group: A peak corresponding to [M-COOH]⁺ at m/z 100 would be expected.

-

Side Chain Fragmentation: The branched alkyl side chain will also fragment, leading to a series of peaks separated by 14 mass units (CH₂). Common fragments from the side chain would be expected at m/z values corresponding to the loss of methyl, ethyl, and isopropyl groups.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The spectroscopic characterization of this compound requires a synergistic approach, integrating data from NMR, IR, and MS. While this guide provides a detailed theoretical framework and expected data, it is imperative for researchers to meticulously acquire and interpret their own experimental data. The principles and protocols outlined herein provide a robust foundation for the confident structural elucidation of this and other novel amino acids, paving the way for their successful application in drug discovery and development.

References

- 1. This compound | C7H15NO2 | CID 272725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3R)-2-amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 23647967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S,3S)-2-amino-3,4-dimethylpentanoic acid | C7H15NO2 | CID 23647966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Potential Biological Activities of 2-Amino-3,4-dimethylpentanoic Acid

Introduction

In the landscape of modern drug discovery and chemical biology, the exploration of non-proteinogenic amino acids (NPAAs) offers a significant expansion of the chemical space available for creating novel therapeutics and research tools.[1] These synthetic or naturally occurring amino acids, not found among the 20 canonical protein-building blocks, provide a powerful toolkit for manipulating molecular properties to enhance stability, potency, and target specificity of peptides and small molecules.[2][3] 2-Amino-3,4-dimethylpentanoic acid, a branched-chain amino acid (BCAA) analog, represents one such molecule of interest. This guide provides a comprehensive technical overview of its known and potential biological activities, grounded in available research and extrapolated from the behavior of structurally related compounds. We will delve into its role as a bacterial chemoreceptor ligand, its application in synthetic peptide chemistry, and its potential, yet to be fully explored, as a modulator of metabolic and neurological pathways.

Chemical and Physical Properties

This compound, also known by synonyms such as 4-Methyl-L-isoleucine, is a chiral amino acid with the molecular formula C7H15NO2.[4] Its structure is characterized by a pentanoic acid backbone with methyl groups at the 3 and 4 positions, creating a unique branched-chain architecture that distinguishes it from canonical BCAAs like leucine, isoleucine, and valine.[1]

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | PubChem[4] |

| Molecular Weight | 145.20 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| Synonyms | 4-Methyl-L-isoleucine, NSC117403 | PubChem[4] |

The specific stereochemistry and the arrangement of the methyl groups are critical determinants of its biological interactions.[1]

Known Biological Activity: A Ligand for Bacterial Chemoreceptors

A significant and specific biological activity of this compound (referred to as 4-methyl-L-isoleucine in the study) has been identified in the context of bacterial chemotaxis.

Interaction with Campylobacter jejuni Tlp3 Receptor

Research has demonstrated that this compound binds to the ligand-binding domain (LBD) of the Tlp3 chemoreceptor in the foodborne pathogen Campylobacter jejuni.[3][5] Tlp3 is a crucial virulence factor for this bacterium, and its activation allows the pathogen to navigate its environment in search of nutrients, a process vital for intestinal colonization.[3]

The binding affinity of this compound to the Tlp3 LBD was determined to have a dissociation constant (Kd) of 324 µM.[5][6][7] While this affinity is lower than that of the primary ligand L-isoleucine (Kd = 86 µM), it is significant and demonstrates a specific molecular recognition event.[5] Furthermore, the study showed that this binding elicits a chemoattractant response in C. jejuni.[3][5]

This finding positions this compound as a molecule of interest for studying bacterial chemotaxis and potentially as a scaffold for developing novel antibacterial agents that could interfere with this vital process.

Application in Peptide Synthesis and Bioactivity Modulation

Non-natural amino acids are invaluable tools for investigating the structure-activity relationships (SAR) of bioactive peptides.[8] By substituting canonical amino acids with NPAAs like this compound, researchers can introduce novel steric or electronic properties, enhance resistance to enzymatic degradation, and fine-tune receptor binding affinity and functional activity.[8]

A Building Block for Novel Peptides

This compound serves as a unique building block for solid-phase peptide synthesis.[1][8] Its bulky, branched side chain can be used to probe the binding pockets of receptors and enzymes. For example, a structurally similar chimeric amino acid, 2-amino-3,3,4-trimethyl-pentanoic acid, was successfully incorporated into neuropeptide S (NPS). The resulting diastereomers exhibited distinct pharmacological profiles, acting as a partial agonist and a pure antagonist at the NPS receptor, respectively.[8] This highlights how the introduction of such modified residues can dramatically alter the biological activity of a peptide.[8]

Given these findings, it is highly probable that the incorporation of this compound into other bioactive peptides could similarly modulate their function, making it a valuable tool for developing peptide-based therapeutics with tailored agonist or antagonist properties.

Potential Biological Activities: An Extrapolation

While direct evidence for other biological activities is limited, the structural similarity of this compound to canonical BCAAs allows for informed speculation on its potential roles in mammalian systems. These hypotheses provide a roadmap for future research.

Modulation of Metabolic Pathways

Branched-chain amino acids are not just building blocks for proteins; they are also key signaling molecules that regulate metabolism. Leucine, in particular, is a potent activator of the mTOR signaling pathway, which is central to protein synthesis and cell growth.

Given its structure, this compound could potentially:

-

Compete with canonical BCAAs for transport and metabolism: This could alter the intracellular pool of BCAAs and impact downstream signaling.

-

Interact with BCAA-sensing proteins: It might act as an agonist or antagonist at receptors or enzymes involved in BCAA metabolism, potentially influencing processes like glucose homeostasis and insulin sensitivity.

Neuromodulatory Effects

Some non-canonical amino acids are known to interact with neurotransmitter systems.[1] As a structural analog of isoleucine, which can cross the blood-brain barrier, this compound could potentially exert effects on the central nervous system. Plausible, yet unproven, activities include:

-

Interaction with amino acid receptors: It may bind to glutamate, GABA, or other amino acid receptors, potentially modulating neuronal excitability.

-

Influence on neurotransmitter synthesis: By competing with precursor amino acids, it could alter the synthesis of neurotransmitters.

Enzyme Inhibition

The unique structure of this compound makes it a candidate for investigation as an enzyme inhibitor. Many enzymes that process amino acids have specific binding pockets, and the novel steric bulk of this NPAA could lead to inhibitory activity. Potential targets could include aminotransferases, synthetases, or proteases.

Experimental Protocols

To investigate the potential biological activities of this compound, a series of well-established assays can be employed.

Protocol 1: Bacterial Chemotaxis Assay

This protocol is designed to validate and expand upon the known chemoattractant effect of this compound on bacteria like C. jejuni.

Objective: To determine if this compound acts as a chemoattractant or chemorepellent for a specific bacterial strain.

Methodology: Agar Plug-Based Assay

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., C. jejuni) in an appropriate liquid medium to mid-log phase.

-

Preparation of Plates: Prepare semi-solid agar plates (e.g., 0.3% agar) with a minimal medium that does not support bacterial growth but allows motility.

-

Inoculation: Inoculate the center of the semi-solid agar plates with a small volume (1-2 µL) of the bacterial culture.

-

Preparation of Plugs: Prepare small agar plugs (e.g., 3 mm diameter) containing the test compound (this compound at various concentrations, e.g., 10 µM to 10 mM) and a negative control (buffer) and a positive control (known chemoattractant like L-isoleucine).

-

Assay: Place the agar plugs at a defined distance from the inoculation point on the semi-solid agar plates.

-

Incubation: Incubate the plates under appropriate conditions (e.g., microaerophilic for C. jejuni) for a period that allows for the formation of chemotactic rings (typically 24-48 hours).

-

Analysis: A chemoattractant will cause the bacteria to swarm towards the plug, forming a zone of higher bacterial density. A chemorepellent will cause a zone of clearing around the plug. The diameter of the swarm can be measured to quantify the response.

Protocol 2: In Vitro mTOR Signaling Assay

Objective: To assess whether this compound can modulate the mTOR signaling pathway.

Methodology: Western Blotting for Phosphorylated S6 Kinase

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or C2C12 myotubes) in standard growth medium.

-